molecular formula C21H19ClN2O6 B2379724 Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1358329-70-0

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate

Cat. No. B2379724
M. Wt: 430.84
InChI Key: DXYPNGLZDDZYKA-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including an amino group, a carboxylate ester group, and a quinoline group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound would likely exhibit interesting electronic and steric properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The amino group could participate in condensation reactions, the ester group could undergo hydrolysis or transesterification, and the quinoline group could undergo electrophilic substitution .

Scientific Research Applications

Crystal Structure Analysis

A study by Linden et al. (2006) examined cocrystals of diastereoisomers related to quinoline derivatives, showcasing the importance of crystallographic analysis in understanding the molecular arrangement of quinoline compounds. This is relevant for compounds like Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate, as crystal structure analysis can provide insights into their physical and chemical properties (Linden et al., 2006).

Molecular Synthesis and Characterization

In the field of synthetic chemistry, Mague et al. (2017) worked on the structural characterization of quinoline derivatives, highlighting the significance of synthesizing and analyzing new compounds for potential applications in various scientific fields (Mague et al., 2017). Similarly, the research by Zinchenko et al. (2009) on the synthesis of various heterocycles, including quinolines, underscores the potential of these compounds in the development of new materials or drugs (Zinchenko et al., 2009).

Pharmaceutical Applications

Research by Ukrainets et al. (2014) on the synthesis of quinoline derivatives with antihypoxic activity demonstrates the potential pharmaceutical applications of these compounds. Their work on synthesizing N-R-amide hydrochlorides of quinoline derivatives and evaluating their biological activity is particularly relevant (Ukrainets et al., 2014).

Antimicrobial Potential

The work by Desai et al. (2007) and Desai et al. (2011) on the synthesis of new quinazolines, closely related to quinolines, as potential antimicrobial agents, suggests that similar compounds like Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate could have antimicrobial properties. Their synthesis and evaluation of these compounds for antibacterial and antifungal activities offer insights into the potential applications of quinoline derivatives in combating microbial infections (Desai et al., 2007), (Desai et al., 2011).

Future Directions

The study of quinoline derivatives is a very active area of research, and this compound could potentially be of interest in that context. Future research could involve studying the biological activity of this compound, as well as exploring its potential uses in medicine or other fields .

properties

IUPAC Name

methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPNGLZDDZYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate

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